molecular formula C10H14O3 B3121013 Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- CAS No. 277324-97-7

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-

Cat. No. B3121013
M. Wt: 182.22 g/mol
InChI Key: IGDXNDNZCMCLOU-UHFFFAOYSA-N
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Description

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-, commonly known as BEM, is a derivative of benzene. It contains a total of 27 atoms; 14 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- includes a benzene ring with ethoxy and hydroxymethyl functional groups . The exact 3D molecular structure can be generated based on quantum chemical computations .


Chemical Reactions Analysis

While specific chemical reactions involving Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- are not detailed in the literature, benzene derivatives in general can undergo a variety of reactions. These include nucleophilic substitution reactions and reactions at the benzylic position .


Physical And Chemical Properties Analysis

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- has a molecular weight of 182.22 g/mol. As a derivative of benzene, it likely shares some physical and chemical properties with benzene, which is a nonpolar molecule and usually a colorless liquid .

Scientific Research Applications

Polymer Synthesis and Properties

  • Hyperbranched Poly(ester)s Synthesis

    The compound is involved in the synthesis of hyperbranched poly(ester)s with pendant primary hydroxy groups. These polymers exhibit solubility in various solvents and have glass transition temperatures ranging from 59 to 131 °C (Nishikubo, Kudo, & Nakagami, 2006).

  • Supramolecular Liquid-Crystalline Networks

    The compound is utilized in the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, forming supramolecular liquid-crystalline networks. This process results in the creation of structures such as smectic A and nematic phases (Kihara, Kato, Uryu, & Fréchet, 1996).

  • Polyether Synthesis with Pendant Hydroxyl Groups

    The compound is used in the polyaddition of bis(oxetane)s with bis(phenol)s, leading to high molecular weight polymers with pendant primary hydroxyl groups. These polymers are obtained with high yields and confirmed through spectroscopic methods (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).

Molecular Synthesis and Analysis

  • Macrocyclic Compound Synthesis

    The compound is used in the synthesis of macrocycles, showing selective extraction properties and complexation abilities with metal cations. These macrocycles are explored for their binding and transport properties of metal ions (Kumar, Singh, & Singh, 1992).

  • Biobased Polyester Synthesis

    It's used in enzymatic polymerization with various diacid ethyl esters to produce biobased furan polyesters. These polyesters are studied for their chemical structures and physical properties, indicating the potential in sustainable material development (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

  • Synthesis of Uridine Phosphorylase Inhibitors

    The compound is involved in the synthesis of nucleosides that are potent inhibitors of uridine phosphorylase, indicating potential therapeutic applications. These compounds are also noted for their high water solubility, which is crucial for pharmaceutical formulations (Lin & Liu, 1985).

properties

IUPAC Name

[3-ethoxy-5-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-13-10-4-8(6-11)3-9(5-10)7-12/h3-5,11-12H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDXNDNZCMCLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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